2-(4-chlorophenoxy)-N-isopropylpropanamide
Overview
Description
2-(4-chlorophenoxy)-N-isopropylpropanamide, commonly known as clofibrate, is a synthetic drug that belongs to the class of fibric acid derivatives. It was first introduced in the 1960s as a lipid-lowering agent and has been used extensively for the treatment of hyperlipidemia. Clofibrate is a potent activator of peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that regulates lipid metabolism and inflammation.
Mechanism of Action
Clofibrate exerts its effects by activating PPARα, a transcription factor that regulates lipid metabolism and inflammation. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This results in decreased serum triglycerides and increased HDL cholesterol levels. In addition, PPARα activation leads to the downregulation of genes involved in inflammation and oxidative stress, resulting in anti-inflammatory and anti-oxidant effects.
Biochemical and Physiological Effects:
Clofibrate has been shown to have several biochemical and physiological effects. It decreases serum triglycerides and increases HDL cholesterol levels by activating PPARα. It also has anti-inflammatory and anti-oxidant effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Clofibrate has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It also has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Clofibrate has several advantages for lab experiments. It is a potent activator of PPARα and can be used to study the effects of PPARα activation on lipid metabolism and inflammation. It is also a well-studied drug with a long history of use in clinical practice. However, clofibrate has several limitations for lab experiments. It has been shown to have off-target effects on other PPAR isoforms and nuclear receptors, which can complicate the interpretation of results. In addition, it has been shown to have species-specific effects, which can limit its use in certain animal models.
Future Directions
There are several future directions for the study of clofibrate. One direction is the development of more selective PPARα agonists that do not have off-target effects on other PPAR isoforms and nuclear receptors. Another direction is the study of the effects of clofibrate on other diseases, such as diabetes and cancer. Clofibrate has been shown to have potential therapeutic applications in these diseases, and further studies are needed to fully understand its effects. Finally, the development of novel drug delivery systems for clofibrate may improve its efficacy and reduce its side effects.
Scientific Research Applications
Clofibrate has been extensively studied for its lipid-lowering effects and its potential therapeutic applications in various diseases. It has been shown to decrease serum triglycerides and increase high-density lipoprotein (HDL) cholesterol levels in patients with hyperlipidemia. In addition, clofibrate has been studied for its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation and oxidative stress-related diseases.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-propan-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)14-12(15)9(3)16-11-6-4-10(13)5-7-11/h4-9H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCWGYQGKAXDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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